N-(4-Methoxyphenyl)-N'-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacetin , has the chemical formula C9H11NO2 . It is a white solid compound with a molecular weight of 165.1891 g/mol . The IUPAC Standard InChI for Methacetin is: InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) .
Preparation Methods
Synthetic Routes:: Methacetin can be synthesized through direct condensation of 4-methoxyaniline with acetic anhydride . The reaction proceeds as follows:
4-methoxyaniline+Acetic Anhydride→Methacetin+Acetic Acid
The resulting Methacetin is a white solid with a melting point of 147–150 °C .
Industrial Production Methods:: Methacetin is not commonly produced industrially, but it can be synthesized in the laboratory using the above method.
Chemical Reactions Analysis
Methacetin undergoes various chemical reactions:
Acetylation: The reaction with acetic anhydride leads to the formation of Methacetin.
Hydrolysis: Methacetin can be hydrolyzed back to 4-methoxyaniline by treating it with aqueous acid.
Oxidation: Methacetin can be oxidized to form its corresponding nitroso derivative.
Substitution: Methacetin can undergo nucleophilic substitution reactions with various reagents.
Scientific Research Applications
Methacetin finds applications in:
Medicine: It has been studied for its potential hepatoprotective effects and as a substrate for liver function tests.
Chemistry: Methacetin is used as a model compound in various chemical studies.
Industry: Although not widely used industrially, its derivatives may have applications in pharmaceuticals and organic synthesis.
Mechanism of Action
The exact mechanism of Methacetin’s effects is not fully understood. it is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of a metabolite that is excreted in urine. This process is used in liver function tests.
Comparison with Similar Compounds
Methacetin is unique due to its specific structure. Similar compounds include N-(4-Methoxyphenyl)acetamide (CAS Number: 51-66-1) and related arylamine derivatives . Methacetin stands out for its hepatoprotective properties and its role in liver function assessment.
Properties
CAS No. |
1219-96-1 |
---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |
InChI Key |
JMKRMQGOPWYOGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
solubility |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.